An In-depth Technical Guide on 4-Amino-2-(methylthio)pyrimidine-5-carboxamide
An In-depth Technical Guide on 4-Amino-2-(methylthio)pyrimidine-5-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-(methylthio)pyrimidine-5-carboxamide is a heterocyclic organic compound with potential applications in pharmaceutical research and drug development. Its structure, featuring a pyrimidine core substituted with amino, methylthio, and carboxamide groups, makes it a versatile scaffold for the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological activities of this compound, tailored for professionals in the fields of chemical and biomedical research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₄OS | [1][2] |
| Molecular Weight | 184.22 g/mol | [1][2] |
| CAS Number | 89533-28-8 | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 250 °C (decomposition) | [1] |
| Boiling Point | 421.2 °C at 760 mmHg | [1] |
| Density | 1.45 g/cm³ | [1] |
| Flash Point | 208.5 °C | [1] |
| pKa (Predicted) | 2.50 ± 0.10 (for the related carbaldehyde) | [3] |
| Solubility | Sparingly soluble in water (for the related carbaldehyde) | [3] |
Synthesis and Experimental Protocols
Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (Precursor)
Several methods for the synthesis of the aldehyde precursor have been reported. One common method involves the following steps:
Method 1: From (4-amino-2-(methylthio)pyrimidin-5-yl)methanol
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Oxidation: To a solution of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol in a suitable solvent such as chloroform, add an oxidizing agent like manganese dioxide (MnO₂).
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Reaction: Stir the suspension at room temperature overnight.
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Work-up: Filter the reaction mixture to remove the solid manganese dioxide and wash the solid with the solvent.
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Isolation: Concentrate the filtrate under vacuum to obtain 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde as a solid.[3]
Method 2: From 4-amino-2-(methylthio)pyrimidine-5-carbonitrile
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Reduction: Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile in an appropriate solvent like tetrahydrofuran (THF) and cool the solution to 0 °C.
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Addition of Reducing Agent: Slowly add a solution of a reducing agent, such as diisobutylaluminum hydride (DIBAL-H), to the cooled mixture.
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Quenching and pH Adjustment: After stirring for a few hours, quench the reaction by adding hydrochloric acid. Subsequently, adjust the pH to approximately 8 using a saturated solution of sodium carbonate.
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Purification: Filter the mixture through a pad of Celite and wash with a potassium carbonate solution to isolate the product.[3]
The following diagram illustrates a general workflow for the synthesis of the aldehyde precursor.
Caption: General workflows for the synthesis of the aldehyde precursor.
Conversion of Aldehyde to Carboxamide
General organic chemistry principles suggest that the conversion of an aldehyde to a primary amide can be achieved through a two-step process:
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Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent.
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Amidation: The resulting carboxylic acid can then be converted to the primary carboxamide. This can be achieved by first activating the carboxylic acid (e.g., by converting it to an acid chloride or using a coupling agent) and then reacting it with ammonia.
A more direct, one-pot conversion of aldehydes to amides might also be possible using specific reagents, though a detailed protocol for this specific substrate is not available.
The following diagram illustrates the logical relationship for the conversion of the aldehyde to the target carboxamide.
Caption: Logical workflow for aldehyde to carboxamide conversion.
Potential Biological Activity and Mechanism of Action
While no specific biological activity or mechanism of action has been reported for 4-Amino-2-(methylthio)pyrimidine-5-carboxamide, the broader class of aminopyrimidine and pyrimidine carboxamide derivatives has been investigated for various therapeutic applications.
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Kinase Inhibition: Pyrimidine derivatives are known to be scaffolds for kinase inhibitors. For instance, some pyrimidopyrimidines prepared from related ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate have been investigated as protein kinase inhibitors.
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Antimicrobial and Antifungal Activity: Aminopyrimidine derivatives have shown a broad spectrum of antimicrobial properties. Additionally, pyrimidine carboxamides bearing a carbamate moiety have been synthesized and evaluated for their fungicidal activity.
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Other Potential Activities: Various other biological activities have been associated with aminopyrimidine derivatives, including anticancer, anti-inflammatory, and antiviral effects.
The mechanism of action for these related compounds often involves the inhibition of specific enzymes or the disruption of cellular signaling pathways. For example, some pyrimidine-based kinase inhibitors act by competing with ATP for binding to the kinase domain of the enzyme. The fungicidal activity of some pyrimidine carboxamides has been linked to the inhibition of succinate dehydrogenase.
The following diagram illustrates the potential signaling pathway inhibition by aminopyrimidine-based kinase inhibitors.
Caption: Potential mechanism of action for aminopyrimidine kinase inhibitors.
Conclusion
4-Amino-2-(methylthio)pyrimidine-5-carboxamide is a compound of interest for medicinal chemistry and drug discovery due to its structural features. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a summary of its known properties and infers potential synthetic routes and biological activities based on related compounds. Further research is warranted to fully elucidate its chemical and biological characteristics, including the development of a robust synthetic protocol, comprehensive spectroscopic characterization, and thorough evaluation of its biological effects and mechanism of action. This will be crucial for unlocking its full potential as a lead compound or intermediate in the development of novel therapeutics.
